molecular formula C20H12ClFN2O3 B2713534 2-chloro-6-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921890-95-1

2-chloro-6-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No. B2713534
M. Wt: 382.78
InChI Key: CGCNLRGXMDRJHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-6-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” is a chemical compound with the molecular formula C20H12ClFN2O3 . It has an average mass of 382.772 Da and a monoisotopic mass of 382.052063 Da .

Scientific Research Applications

Antitumor Properties and Synthetic Routes

  • Fluorinated Benzothiazoles: A study focused on the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. These compounds were found to be potently cytotoxic in vitro against certain human breast cancer cell lines. This research indicates the potential antitumor applications of fluorinated benzothiazoles, suggesting a promising avenue for pharmaceutical development (Hutchinson et al., 2001).

Antimicrobial Applications

  • Microwave Induced Synthesis of Fluorobenzamides: This study explored the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial analogs. The presence of a fluorine atom in these compounds was essential for enhancing antimicrobial activity, indicating the compound's relevance in developing new antimicrobial agents (Desai et al., 2013).

Synthesis and Structural Analysis

  • Concurrent Synthesis of Dibenzo[b,e]azepines: Research into the synthesis of 6,11-dihydrodibenzo[b,e]azepines and related compounds reveals the compound's structural complexity and its role in forming the core of bioactive compounds. This study provides insight into the synthetic routes and potential applications of similar compounds in medicinal chemistry (Quintero et al., 2019).

Heterocyclic Synthesis

  • N-Benzoyl β,β-Difluoroenamides in Heterocyclic Synthesis: Investigating the use of N-benzoyl β,β-difluoroenamides as precursors in heterocyclic synthesis led to the discovery of a nucleophilic vinylic substitution reaction. This reaction facilitates the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, highlighting the compound's utility in creating novel heterocyclic structures (Meiresonne et al., 2015).

properties

IUPAC Name

2-chloro-6-fluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClFN2O3/c21-13-4-3-5-14(22)18(13)20(26)23-11-8-9-16-12(10-11)19(25)24-15-6-1-2-7-17(15)27-16/h1-10H,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCNLRGXMDRJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

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